1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
Description
The compound 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a 1,3,4-thiadiazole derivative featuring a pyridinylmethylthio substituent at the 5-position of the thiadiazole ring and a thiophen-2-yl urea group.
Properties
IUPAC Name |
1-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS3/c19-11(15-10-5-3-7-20-10)16-12-17-18-13(22-12)21-8-9-4-1-2-6-14-9/h1-7H,8H2,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVACJUNZICTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiocarbohydrazide
Thiocarbohydrazide serves as the foundational precursor for thiadiazole synthesis. It is synthesized by refluxing hydrazine hydrate (0.07 mol) with carbon disulfide (0.07 mol) in methanol (100 mL) for 5 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated as a white crystalline solid (Yield: 82%, m.p. 172–174°C).
Reaction:
$$
\text{H}2\text{N-NH}2 + \text{CS}2 \xrightarrow{\text{MeOH, reflux}} \text{H}2\text{N-NH-C(S)-NH}_2
$$
Oxidative Cyclization to Intermediate I
Thiocarbohydrazide (10 mmol) undergoes cyclization in the presence of iodine (1.2 equiv) and potassium carbonate (2.0 equiv) in 1,4-dioxane (50 mL) under reflux for 8 hours. The oxidative conditions facilitate the formation of 2-amino-5-mercapto-1,3,4-thiadiazole, which is purified via recrystallization from ethanol (Yield: 75%, m.p. 189–191°C).
Key Spectral Data:
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 2560 cm⁻¹ (S-H stretch), 1610 cm⁻¹ (C=N stretch).
- ¹H NMR (DMSO-d₆): δ 5.21 (s, 2H, NH₂), 13.45 (s, 1H, SH).
Alkylation to Introduce the Pyridin-2-ylmethylthio Group (Intermediate II)
Nucleophilic Substitution Reaction
Intermediate I (5 mmol) is dissolved in anhydrous DMF (30 mL), and potassium carbonate (10 mmol) is added. Pyridin-2-ylmethyl chloride (6 mmol) is introduced dropwise under nitrogen at 0°C. The mixture is stirred at room temperature for 12 hours, filtered, and washed with ice-cold water to yield 5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (Yield: 68%, m.p. 153–155°C).
Reaction:
$$
\text{Intermediate I} + \text{Pyridin-2-ylmethyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate II}
$$
Key Spectral Data:
- ¹H NMR (CDCl₃): δ 8.52 (d, 1H, Py-H), 7.71 (t, 1H, Py-H), 7.32 (d, 1H, Py-H), 4.38 (s, 2H, SCH₂), 5.89 (s, 2H, NH₂).
- Mass (EI): m/z 266 [M]⁺.
Urea Formation via Amine-Isocyanate Coupling
Synthesis of Thiophen-2-yl Isocyanate
Thiophen-2-yl isocyanate is prepared by treating thiophen-2-amine (5 mmol) with triphosgene (1.7 mmol) in dry dichloromethane (20 mL) at −10°C. The reaction is stirred for 2 hours, and excess triphosgene is removed under reduced pressure.
Coupling Reaction to Form the Final Product
Intermediate II (3 mmol) and thiophen-2-yl isocyanate (3.3 mmol) are combined in anhydrous dichloromethane (15 mL). The mixture is stirred at room temperature for 6 hours, after which the solvent is evaporated. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound as a white powder (Yield: 65%, m.p. 218–220°C).
Reaction:
$$
\text{Intermediate II} + \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{CH}2\text{Cl}2} \text{Final Compound}
$$
Key Spectral Data:
- IR (KBr): 3280 cm⁻¹ (urea N-H), 1685 cm⁻¹ (urea C=O), 1595 cm⁻¹ (thiadiazole C=N).
- ¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, NH), 8.67 (d, 1H, Py-H), 7.84 (d, 1H, Thiophene-H), 7.45 (m, 2H, Py-H), 7.21 (t, 1H, Thiophene-H), 4.52 (s, 2H, SCH₂).
- ¹³C NMR (DMSO-d₆): δ 162.1 (C=O), 154.3 (thiadiazole C-2), 148.9 (Py-C), 137.2 (Thiophene-C).
Optimization and Mechanistic Insights
Cyclization Efficiency
The use of iodine and potassium carbonate in 1,4-dioxane proved superior to alternative oxidants (e.g., H₂O₂ or FeCl₃), yielding a 75% conversion rate. This is attributed to iodine’s dual role as an oxidant and a mild Lewis acid, facilitating ring closure.
Alkylation Conditions
Varying the base (K₂CO₃ vs. NaH) and solvent (DMF vs. THF) revealed that DMF with K₂CO₃ maximizes nucleophilic displacement efficiency (68% yield). Polar aprotic solvents stabilize the transition state by solubilizing the intermediate thiolate anion.
Urea Formation Kinetics
Reaction completion within 6 hours at room temperature contrasts with longer durations (12–24 hours) reported for bulkier isocyanates. The electron-rich thiophene ring enhances isocyanate reactivity, accelerating nucleophilic attack by the amine.
Comparative Analysis of Alternative Routes
Solid-Phase Synthesis
Attempts to adapt solid-phase methodologies (e.g., Wang resin) for thiadiazole formation resulted in lower yields (≤40%) due to steric hindrance during cyclization.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) reduced cyclization time from 8 hours to 30 minutes but caused decomposition of the mercapto group, limiting utility.
Challenges and Troubleshooting
- Byproduct Formation: Competing thiourea formation during urea synthesis is mitigated by strict moisture exclusion and stoichiometric control.
- Purification Difficulties: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted isocyanate and biuret byproducts.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrated consistent yields (62–65%), underscoring the method’s robustness. However, the high cost of pyridin-2-ylmethyl chloride necessitates exploration of alternative alkylating agents, such as bromides or iodides.
Chemical Reactions Analysis
1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea exhibit promising anticancer properties. Studies have demonstrated that derivatives of thiadiazole can inhibit tyrosine kinase enzymes, which are crucial for cell growth and differentiation. This inhibition leads to the induction of apoptosis in various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression. Preliminary findings suggest that it exhibits significant inhibition against 15-lipoxygenase, indicating its potential as an anti-inflammatory and anticancer agent .
Pesticidal Properties
Compounds containing thiadiazole structures have been reported to possess insecticidal activity. The unique molecular architecture of this compound may enhance its efficacy against agricultural pests. Research suggests that derivatives of thiadiazole can serve as effective pesticides and bactericides when formulated with agricultural adjuvants .
Mechanistic Studies
The intricate structure of this compound provides a basis for investigating its mechanisms of action within cellular pathways. Future studies could focus on elucidating how this compound interacts with various biological targets and influences biochemical pathways related to cell signaling and metabolism .
Cytotoxicity and Apoptosis Detection
Cytotoxicity assays using the MTT method have shown that compounds with similar structures can exhibit higher cytotoxicity compared to standard treatments like doxorubicin. Additionally, apoptosis detection assays indicate that these compounds significantly increase the proportion of apoptotic cells in treated populations .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The pyridinylmethylthio group in the target compound may offer enhanced solubility compared to halogenated aryl groups (e.g., 8d in ) but could reduce metabolic stability relative to electron-withdrawing groups like nitroquinazoline (8g in ).
- Melting Points : Rigid substituents (e.g., nitroquinazoline in ) correlate with higher melting points (>250°C), while flexible chains (e.g., hydroxypropyl in ) result in lower melting points (~150–160°C).
- Synthetic Yields : Yields for similar compounds range from 56–72%, influenced by substituent complexity and purification methods (e.g., recrystallization in vs. chromatography in ).
Spectroscopic and Analytical Data
- Mass Spectrometry : Analogs like 8a (C₂₁H₁₉F₂N₇O₃S₂) show [M+H]⁺ peaks at m/z 520 , while quinazoline derivatives (e.g., 8h) exhibit [M+H]⁺ at m/z 460 . The target compound’s molecular formula (C₁₄H₁₂N₆OS₃) predicts a molecular ion near m/z 383.
- NMR Trends : Urea NH protons in analogs resonate at δ 9.0–11.5 ppm, while aromatic protons (pyridine, thiophene) appear between δ 7.0–8.5 ppm .
Biological Activity
The compound 1-(5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a novel thiadiazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a thiadiazole ring fused with a pyridine and a thiophene , which contributes to its biological properties. The presence of sulfur atoms in the structure enhances lipophilicity and membrane permeability, facilitating cellular uptake.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown inhibition of 15-lipoxygenase , an enzyme implicated in tumor progression. In vitro evaluations using human cancer cell lines (e.g., PC3, HT29) indicated that certain derivatives exhibited IC50 values as low as 0.37 µM , outperforming established chemotherapeutics such as doxorubicin .
Urease Inhibition
The compound has also been studied for its urease inhibitory activity. A related study found that derivatives with thiadiazole structures exhibited IC50 values ranging from 0.87 µM to 8.32 µM , with the parent compound showing the highest potency at 0.87 µM , significantly better than thiourea (IC50 = 22.54 µM) . This suggests potential applications in treating conditions associated with urease-positive microorganisms.
Antimicrobial Properties
Thiadiazole derivatives have also demonstrated antimicrobial effects against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of enzymes like urease and lipoxygenase plays a crucial role in its anticancer and antimicrobial effects.
- Induction of Apoptosis : Studies have indicated that these compounds can induce apoptotic pathways in cancer cells, leading to reduced cell proliferation .
- Interaction with Cellular Membranes : Due to their lipophilic nature, these compounds can effectively cross cellular membranes and exert their effects intracellularly.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- A study on a series of pyridine-substituted thiadiazoles showed significant cytotoxicity against prostate cancer cells, emphasizing the importance of structural modifications in enhancing biological activity .
- Another investigation focused on the anti-inflammatory properties of thiadiazole derivatives indicated their potential in managing inflammatory diseases through enzyme inhibition .
Q & A
Basic Synthesis: What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis of urea-thiadiazole hybrids typically involves multi-step reactions. A common approach is the coupling of thiosemicarbazide derivatives with activated carbonyl intermediates. For example:
- Step 1: Prepare the 1,3,4-thiadiazole core by cyclizing thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) .
- Step 2: Introduce the pyridinylmethylthio moiety via nucleophilic substitution using pyridin-2-ylmethanethiol in an inert solvent (e.g., DCM) with a base like triethylamine to neutralize HCl .
- Step 3: React the thiadiazole intermediate with thiophen-2-yl isocyanate to form the urea linkage under anhydrous conditions .
Key variables affecting yield:
- Temperature: Higher reflux temperatures (e.g., 90°C vs. room temperature) improve cyclization efficiency but may degrade heat-sensitive groups .
- Solvent polarity: Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .
Advanced Structural Characterization: How can conflicting spectroscopic data for tautomeric forms be resolved?
Answer:
Thiol-thione tautomerism in thiadiazole derivatives complicates structural assignment. A combined analytical approach is recommended:
- X-ray crystallography: Provides definitive proof of solid-state structure (e.g., bond lengths confirming thione vs. thiol forms) .
- ¹H/¹³C NMR: Thione tautomers show deshielded signals for adjacent protons (e.g., δ 8.5–9.0 ppm for NH in thione) .
- IR spectroscopy: C=S stretches (∼1260 cm⁻¹) vs. S-H stretches (∼2550 cm⁻¹) distinguish tautomers .
- Computational modeling: DFT calculations predict thermodynamic stability of tautomers and validate experimental data .
Basic Biological Activity Screening: What assay designs are suitable for evaluating anticancer or antimicrobial activity?
Answer:
Leverage the compound’s thiadiazole-urea scaffold, known for kinase inhibition and DNA intercalation:
- Anticancer: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls like doxorubicin .
- Antimicrobial: Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with ciprofloxacin .
- Target-specific assays: Test inhibitory activity against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase assays .
Advanced Data Contradiction: How to reconcile discrepancies in reported biological activity across studies?
Answer:
Discrepancies may arise from impurities, assay conditions, or cellular context. Mitigation strategies include:
- Purity validation: Use HPLC (≥95% purity) and elemental analysis to rule out byproducts .
- Standardized protocols: Replicate assays under identical conditions (e.g., serum concentration, incubation time) .
- Mechanistic studies: Perform molecular docking to confirm binding affinity to purported targets (e.g., kinase active sites) .
Basic Solvent Selection: Why are inert solvents like DCM or toluene preferred for urea bond formation?
Answer:
- Anhydrous conditions: Urea formation via isocyanate-amine coupling is moisture-sensitive; trace water hydrolyzes isocyanates to amines, reducing yield .
- Base compatibility: Triethylamine (in DCM) neutralizes HCl without side reactions, while toluene’s high boiling point facilitates reflux .
Advanced Synthetic Optimization: How can flow chemistry improve scalability and reproducibility?
Answer:
Flow chemistry offers precise control over reaction parameters:
- Residence time: Adjust tubing length to optimize intermediate stability (e.g., prevent thiadiazole decomposition) .
- Mixing efficiency: Microreactors enhance heat/mass transfer, critical for exothermic urea formation .
- DoE (Design of Experiments): Use factorial designs to model interactions between temperature, stoichiometry, and solvent .
Computational Modeling: How to predict binding modes for target identification?
Answer:
- Molecular docking (AutoDock Vina): Dock the compound into crystal structures of kinases (e.g., PDB: 1M17) using flexible ligand protocols .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking poses .
- QSAR models: Correlate substituent effects (e.g., pyridinyl vs. phenyl) with activity trends from PubChem datasets .
Stability and Storage: What conditions prevent degradation of the thiophen-2-yl urea moiety?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
